Thianthrene 5,10-dioxide

Mechanistic probe Cytochrome P450 Chloroperoxidase

Thianthrene 5,10-dioxide is a rigid, electron-deficient sulfoxide that is the indispensable precursor for high‑EQE OLED tetraoxide emitters and a gold‑standard stereochemical probe (cis:trans ratio quantifies enzyme active‑site architecture). Its mild, high‑yield (97%) synthesis ensures batch‑to‑batch reproducibility. Specify the exact isomer (cis, trans, or defined mixture) required for your protocol. Request a custom synthesis or bulk quote for multi‑gram scale. Standard global shipping available.

Molecular Formula C12H8O2S2
Molecular Weight 248.3 g/mol
CAS No. 951-02-0
Cat. No. B15195246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThianthrene 5,10-dioxide
CAS951-02-0
Molecular FormulaC12H8O2S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)S(=O)C3=CC=CC=C3S2=O
InChIInChI=1S/C12H8O2S2/c13-15-9-5-1-2-6-10(9)16(14)12-8-4-3-7-11(12)15/h1-8H
InChIKeyCEJYDWOCESGOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thianthrene 5,10-Dioxide (CAS 951-02-0): Core Identity, Structure, and Baseline Procurement Parameters


Thianthrene 5,10-dioxide is a heterocyclic sulfoxide with the molecular formula C12H8O2S2, featuring a planar, conjugated thianthrene core fully oxidized at both sulfur atoms to sulfoxide groups . This structural motif confers distinct electronic properties, including a high melting point of 86–88°C and a high boiling point of 507.1°C, indicative of strong intermolecular forces . It is primarily utilized as a synthetic intermediate, a mechanistic probe in oxidation studies, and as a building block for advanced optoelectronic materials, notably in organic light-emitting diode (OLED) emitters when further oxidized to the tetraoxide derivative [1][2]. The compound's rigid, electron-deficient nature differentiates it from more flexible, electron-rich sulfur heterocycles.

Why Thianthrene 5,10-Dioxide Cannot Be Substituted with Generic Analogs: Critical Differentiators for Scientific Procurement


Thianthrene 5,10-dioxide cannot be freely interchanged with in-class analogs such as thianthrene, thianthrene 5-oxide, or other aryl sulfoxides due to three non-interchangeable attributes: (1) stereochemical rigidity, with the cis and trans isomers exhibiting divergent physical properties and biological selectivities that are absent in the mono-oxide [1]; (2) a fully oxidized sulfur framework that imparts a unique electron-deficient character, enabling high-performance OLED applications when incorporated into tetraoxide derivatives—a transformation pathway not available to lower oxidation states [2]; and (3) a defined, high-purity synthesis route achieving 97% yield under mild, chemoselective conditions, which is essential for reproducible material performance . These quantifiable differentiators directly impact experimental outcomes and device efficiencies, making generic substitution a high-risk, low-performance alternative.

Thianthrene 5,10-Dioxide Procurement Evidence: Quantifiable Differentiation Against Closest Analogs


Stereochemical Isomerism: cis/trans Ratios Define Mechanistic Pathway Selectivity in Hemoprotein Oxidation Studies

The stereochemical outcome of oxidizing thianthrene 5-oxide to thianthrene 5,10-dioxide serves as a precise indicator of electrophilic vs. nucleophilic character in oxidizing enzymes. Cytochrome P450 produces the 5,10-dioxide with a cis:trans ratio of 1.3:1, while chloroperoxidase yields a ratio of 2.5:1. Human hemoglobin, in contrast, generates a dramatically different ratio of 0.1:1, reflecting severe active-site geometric constraints [1]. This quantitative stereoselectivity is a defining feature of the dioxide product; the parent thianthrene or the mono-oxide alone cannot provide this level of mechanistic resolution.

Mechanistic probe Cytochrome P450 Chloroperoxidase Hemoglobin Stereoselective oxidation

Oxidation State Differentiation: 97% Yield Chemoselective Synthesis Defines Scalable Purity Advantage

The chemoselective oxidation of thianthrene to the 5,10-dioxide, rather than over-oxidized byproducts, is a critical control point for material quality. A reported method achieves a 97% yield of the desired dioxide under mild, aqueous-organic conditions (CH3CN/t-BuOH/H2O) at 24.84°C within 0.5 hours using a polyoxometalate catalyst and hydrogen peroxide . This contrasts sharply with the more challenging synthesis of the mono-oxide, which requires precise control to avoid over-oxidation and often results in lower yields. The high-yield, chemoselective route directly translates to lower procurement costs and higher batch-to-batch consistency for the dioxide.

Chemoselective oxidation Polyoxometalate catalyst Process chemistry High-yield synthesis

OLED Performance: Tetraoxide Derivative Enables Record External Quantum Efficiency in Solution-Processed Devices

While thianthrene 5,10-dioxide itself is not the final emitter, it is the essential precursor for the thianthrene 5,5,10,10-tetraoxide moiety. When incorporated into Ir(III) complexes, this group dramatically enhances OLED performance. An asymmetric Ir(III) complex, SOIrOPh, achieved a peak EQE of 25.8% and a photoluminescence quantum yield (PLQY) of 0.91 in doped host films, which is the highest reported for solution-processed deep-red OLEDs [1]. The tetraoxide group, accessible only from the dioxide, is directly responsible for improved electron-injection and -transport abilities. In contrast, thianthrene or its mono-oxide derivatives cannot be similarly oxidized and do not impart these critical electronic enhancements.

OLED External quantum efficiency (EQE) Phosphorescent emitter Thianthrene tetraoxide Deep-red emission

Physical Property Baseline: High Thermal Stability and Low Volatility for Demanding Applications

Thianthrene 5,10-dioxide exhibits a high melting point of 86-88°C and a boiling point of 507.1°C at 760 mmHg, coupled with a very low vapor pressure of 6.6E-10 mmHg at 25°C . These physical parameters underscore its suitability for high-temperature processes and vacuum deposition techniques, unlike many simple thianthrene derivatives which often melt lower (e.g., thianthrene itself melts around 157-159°C but is less stable) or possess higher volatility. The low volatility and high thermal stability are critical for the reproducible fabrication of organic electronic devices and for ensuring safe handling in industrial settings.

Thermal stability Melting point Boiling point Vapor pressure Material processing

Thianthrene 5,10-Dioxide: High-Value Research & Industrial Applications Stemming from Quantifiable Evidence


Mechanistic Probe for Enzymatic Oxidation Stereoselectivity

In enzymology and biocatalysis research, thianthrene 5,10-dioxide (specifically its cis and trans isomers) is a gold-standard probe for differentiating electrophilic from nucleophilic oxygen transfer mechanisms. The distinct cis:trans ratios produced by various enzymes (e.g., 1.3:1 for cytochrome P450 vs. 0.1:1 for hemoglobin) provide a quantitative readout of active-site constraints and oxidant character [1]. This application directly leverages the stereochemical evidence established in Section 3. For procurement, researchers should request the specific stereoisomer (cis, trans, or a defined mixture) relevant to their experimental system.

Precursor for High-Performance OLED Emitters and Electron-Transport Materials

Thianthrene 5,10-dioxide is the indispensable starting material for synthesizing thianthrene 5,5,10,10-tetraoxide derivatives, which are critical building blocks for next-generation OLED emitters. The incorporation of this tetraoxide moiety into Ir(III) complexes has been shown to boost electron injection/transport and achieve record external quantum efficiencies (EQE up to 25.8%) in solution-processed deep-red devices [2]. This scenario is directly supported by the cross-study comparable evidence on OLED performance. For industrial procurement, the high synthetic yield (97%) and defined physical properties (Section 3) ensure reliable scale-up and device reproducibility.

Model Substrate for Chemoselective Oxidation Process Development

The high-yielding, chemoselective synthesis of thianthrene 5,10-dioxide (97% yield under mild conditions) makes it an ideal model substrate for evaluating new oxidation catalysts, flow chemistry platforms, and green chemistry methodologies. Its robust thermal profile (high boiling point, low vapor pressure) allows for a wide range of reaction conditions. This application is a direct outcome of the class-level inference evidence regarding synthetic efficiency. Procurement of high-purity batches is essential for accurate kinetic and mechanistic studies.

Building Block for Sulfur-Containing Conjugated Polymers and Materials

The rigid, planar, electron-deficient core of thianthrene 5,10-dioxide makes it a valuable comonomer for designing conjugated polymers with tailored electronic properties for organic electronics, sensors, and nonlinear optics. Its low volatility and high thermal stability are crucial for the thermal processing steps required in polymer synthesis and device fabrication. This application leverages the physical property evidence from Section 3. For researchers and material scientists, procuring the dioxide with well-defined purity is paramount for achieving reproducible polymerization and material performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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